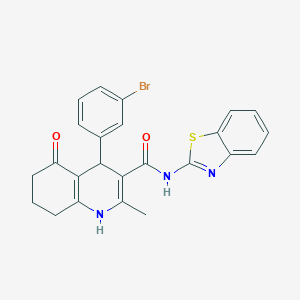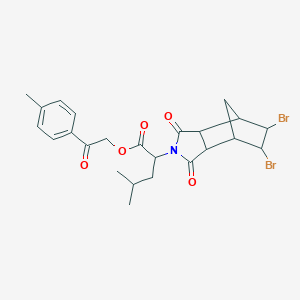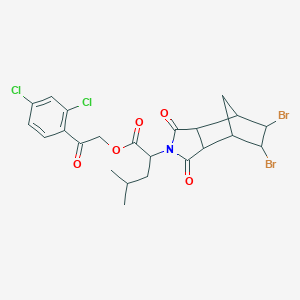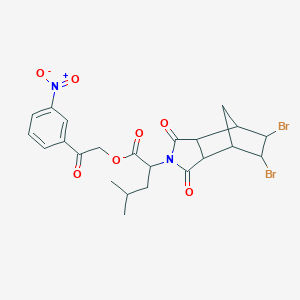
N-(1,3-BENZOTHIAZOL-2-YL)-4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-BENZOTHIAZOL-2-YL)-4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a bromophenyl group, and a hexahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Hexahydroquinoline Core: This can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(1,3-BENZOTHIAZOL-2-YL)-4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the hexahydroquinoline core can provide structural stability.
相似化合物的比较
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which can participate in halogen bonding, potentially enhancing its biological activity. The hexahydroquinoline core also provides a rigid structure that can be beneficial in drug design.
This compound’s unique combination of functional groups and structural features makes it a valuable candidate for further research and development in various scientific fields.
属性
分子式 |
C24H20BrN3O2S |
|---|---|
分子量 |
494.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20BrN3O2S/c1-13-20(23(30)28-24-27-16-8-2-3-11-19(16)31-24)21(14-6-4-7-15(25)12-14)22-17(26-13)9-5-10-18(22)29/h2-4,6-8,11-12,21,26H,5,9-10H2,1H3,(H,27,28,30) |
InChI 键 |
ZCXXZPUHCVRVDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=NC5=CC=CC=C5S4 |
规范 SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304035.png)
![N-[1-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304036.png)
![N-[1-[(4-ethyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304038.png)
![N-[1-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304039.png)
![N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304043.png)
![N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304045.png)
![N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304047.png)
![N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304048.png)
![N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304049.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304051.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304053.png)



